1a,1b-Dihomo-PGF2alpha

Übersicht

Beschreibung

1a,1b-Dihomo-Prostaglandin F2alpha is a prostanoid, specifically a type of prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily produced in the renal medulla, where adrenic acid is selectively distributed. It is a theoretical product of adrenic acid in the cyclooxygenase pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1a,1b-Dihomo-Prostaglandin F2alpha can be synthesized from adrenic acid through the cyclooxygenase pathway. The process involves the conversion of adrenic acid to prostaglandin endoperoxides, which are then reduced to form 1a,1b-Dihomo-Prostaglandin F2alpha .

Industrial Production Methods: Industrial production of 1a,1b-Dihomo-Prostaglandin F2alpha typically involves the use of advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1a,1b-Dihomo-Prostaglandin F2alpha undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogens or other electrophiles under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Biological Significance

1a,1b-Dihomo-PGF2α is primarily recognized for its involvement in cellular signaling pathways. It is a product of the metabolism of arachidonic acid and plays a significant role in the biosynthesis of oxylipins, which are bioactive lipids involved in inflammation and cellular responses.

Cellular Senescence and Oxylipin Production

Recent studies have highlighted the role of 1a,1b-Dihomo-PGF2α in promoting cellular senescence. Senescent cells have been shown to produce elevated levels of various oxylipins, including 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 and other related prostaglandins. These compounds contribute to the senescence-associated secretory phenotype (SASP), which influences tumor progression and tissue remodeling .

Cancer Research

In cancer biology, 1a,1b-Dihomo-PGF2α has been studied for its potential as a biomarker for senolytic therapies—treatments aimed at selectively eliminating senescent cells to improve tissue function and reduce age-related diseases. Elevated levels of this compound have been observed in various cancer models, indicating its potential role in cancer progression and therapy resistance .

Neurodegenerative Diseases

The compound has also been implicated in neurodegenerative conditions such as Alzheimer's disease. Research indicates that specific lipid peroxidation products, including 1a,1b-Dihomo-PGF2α, may serve as biomarkers for early detection and progression monitoring of Alzheimer's disease. The correlation between these lipid markers and cognitive decline highlights their potential diagnostic utility .

Biosynthesis Pathways

The formation of 1a,1b-Dihomo-PGF2α can be influenced by various factors. For instance, studies have demonstrated that the addition of copper and reduced glutathione can enhance its production from precursor compounds like adrenic acid. This suggests that manipulating these pathways could provide insights into therapeutic strategies targeting inflammatory diseases .

Interaction with Cellular Receptors

The biological effects of 1a,1b-Dihomo-PGF2α are mediated through its interaction with specific receptors involved in inflammatory responses. Understanding these interactions can lead to the development of novel therapeutic agents that either mimic or inhibit its action depending on the desired outcome.

Case Studies and Experimental Findings

A comprehensive analysis of case studies reveals several applications of 1a,1b-Dihomo-PGF2α:

| Study Focus | Findings | Implications |

|---|---|---|

| Cellular Senescence | Elevated levels observed in senescent cells; linked to SASP activation | Potential target for senolytic therapies |

| Alzheimer’s Disease | Correlation with cognitive decline; serves as a biomarker | Early detection tool for neurodegeneration |

| Inflammatory Disorders | Modulation of prostaglandin synthesis pathways | Insights into treatment strategies for chronic inflammation |

Wirkmechanismus

1a,1b-Dihomo-Prostaglandin F2alpha exerts its effects by interacting with specific prostaglandin receptors. These receptors are involved in various signaling pathways that regulate inflammation, renal function, and other physiological processes. The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to changes in cellular responses .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin F2alpha: A closely related compound with similar biological activities.

Prostaglandin E2: Another prostaglandin with distinct but related functions.

Prostaglandin D2: A prostaglandin involved in different physiological processes

Uniqueness: 1a,1b-Dihomo-Prostaglandin F2alpha is unique due to its specific structure and the presence of additional carbon atoms compared to other prostaglandins. This structural difference influences its biological activity and makes it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Overview

1a,1b-Dihomo-PGF2alpha is a prostanoid derived from adrenic acid, primarily synthesized in the renal medulla through the cyclooxygenase (COX) pathway. This compound has garnered attention for its diverse biological activities, particularly in inflammation and renal function. Understanding its biological activity can provide insights into its potential therapeutic applications.

This compound primarily acts through the COX pathway, influencing various physiological processes. Its interaction with COX enzymes leads to the production of other bioactive lipids, which play critical roles in mediating inflammation and regulating vascular functions .

Key Mechanisms:

- Inflammation Modulation: It has been shown to influence inflammatory responses, potentially acting as a mediator in conditions characterized by excessive inflammation.

- Renal Function Regulation: The compound is involved in maintaining renal blood flow and glomerular filtration rate, making it crucial for kidney health .

This compound exhibits unique biochemical properties compared to other prostaglandins due to its structural configuration. Its additional carbon atoms influence its potency and specificity in biological interactions.

Table 1: Comparison of Prostaglandins

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Additional carbon atoms | Inflammation, renal function |

| Prostaglandin F2alpha | Standard structure | Uterine contraction, vasodilation |

| Prostaglandin E2 | Hydroxyl group | Fever induction, pain modulation |

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Inflammation and Oxidative Stress: Research indicates that this compound may play a role in lipid peroxidation processes relevant to neurodegenerative diseases like Alzheimer’s. Elevated levels of this compound have been observed in patients with Alzheimer's disease, suggesting its potential as a biomarker for disease progression .

- Renal Studies: In animal models, the infusion of related prostaglandins has demonstrated significant effects on renal blood flow and glomerular filtration rates, indicating a potential therapeutic role for this compound in treating renal dysfunctions .

Case Studies

Case Study 1: Alzheimer’s Disease

A study assessed lipid peroxidation markers in preclinical Alzheimer’s patients and found that levels of this compound were significantly higher than in healthy controls. This suggests a possible link between elevated prostaglandin levels and neurodegenerative processes .

Case Study 2: Renal Function

In a controlled experiment involving rats, the administration of prostaglandins similar to this compound resulted in decreased renal blood flow and glomerular filtration rates. This study underscores the importance of these compounds in renal physiology and their potential implications for renal therapies .

Eigenschaften

IUPAC Name |

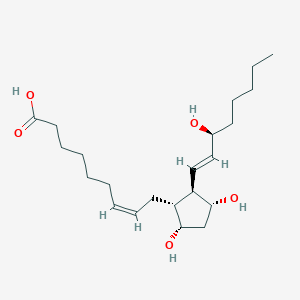

(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTAOAWRUXSOQF-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348000 | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-39-5 | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,1b-Dihomoprostaglandin F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.